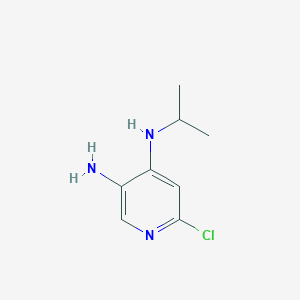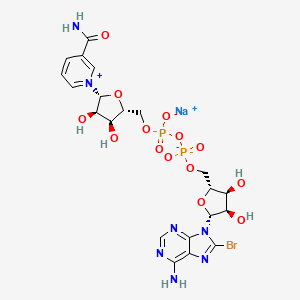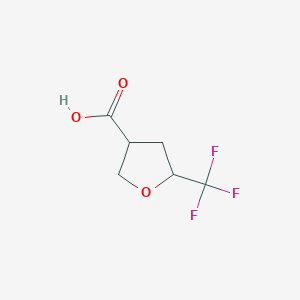
5-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid is a fluorinated organic compound that belongs to the class of heterocyclic compounds It features a furan ring with a trifluoromethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the trifluoromethylation of a furan derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base. The reaction conditions often include the use of a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of azides, thiols, or other substituted derivatives.
科学的研究の応用
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the furan ring can participate in various interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Tetrahydro-5-(trifluoromethyl)-2-furancarboxylic acid: Similar structure but with a different position of the trifluoromethyl group.
Tetrahydro-5-(difluoromethyl)-3-furancarboxylic acid: Contains a difluoromethyl group instead of a trifluoromethyl group.
Tetrahydro-5-(trifluoromethyl)-3-thiophenecarboxylic acid: Features a thiophene ring instead of a furan ring.
Uniqueness
Tetrahydro-5-(trifluoromethyl)-3-furancarboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in drug development and materials science.
特性
分子式 |
C6H7F3O3 |
|---|---|
分子量 |
184.11 g/mol |
IUPAC名 |
5-(trifluoromethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4-1-3(2-12-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
InChIキー |
WHHRWMBQEZESLJ-UHFFFAOYSA-N |
正規SMILES |
C1C(COC1C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



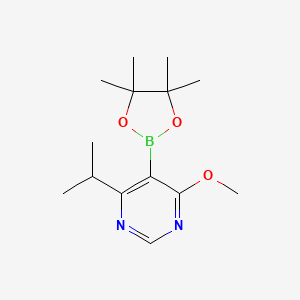
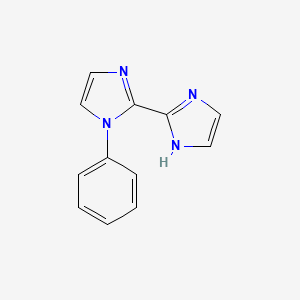
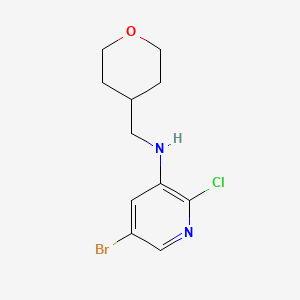
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
![5-Chloro-7-methylpyrido[3,4-B]pyrazine](/img/structure/B13924946.png)
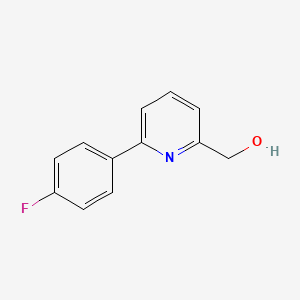
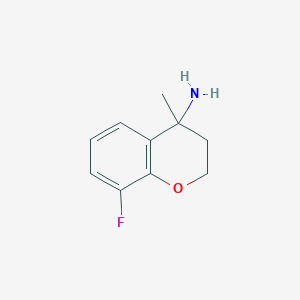
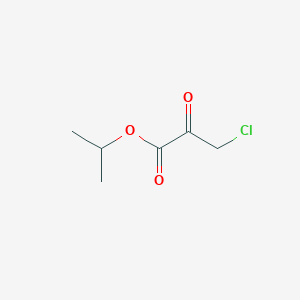
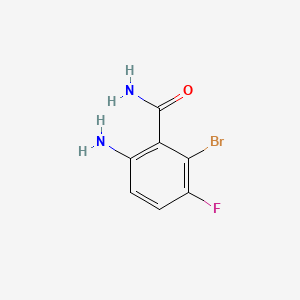
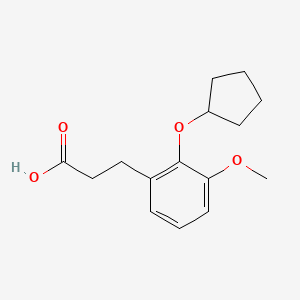
![Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13924998.png)
